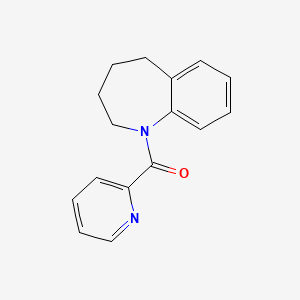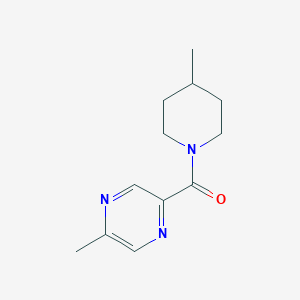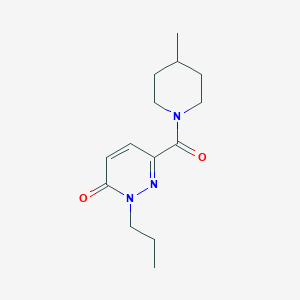
Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone, also known as PTTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PTTM is a heterocyclic compound that has a benzazepine ring and a pyridine ring in its structure.
Wirkmechanismus
Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone acts as a dopamine D3 receptor antagonist, which means it blocks the binding of dopamine to the D3 receptor. This leads to a decrease in the activity of the dopamine pathway, which is involved in various neurological and psychiatric disorders. By blocking the dopamine D3 receptor, Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has potential therapeutic effects in the treatment of conditions such as schizophrenia, addiction, and Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone are still being studied. However, it has been shown to have potential therapeutic effects in various conditions. Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been shown to decrease the activity of the dopamine pathway, which is involved in various neurological and psychiatric disorders. By blocking the dopamine D3 receptor, Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has potential therapeutic effects in the treatment of conditions such as schizophrenia, addiction, and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it has shown potential therapeutic effects in various conditions. However, Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone also has limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has not been extensively studied in vivo, which limits our understanding of its potential therapeutic effects.
Zukünftige Richtungen
There are several future directions for research on Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone. One direction is to further investigate its potential as a dopamine D3 receptor antagonist. This could lead to the development of new drugs for the treatment of conditions such as schizophrenia, addiction, and Parkinson's disease. Another direction is to investigate its potential as a lead compound for the development of new drugs. This could lead to the development of new drugs with improved therapeutic effects and fewer side effects. Finally, further studies on the biochemical and physiological effects of Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone are needed to fully understand its potential therapeutic effects.
Synthesemethoden
Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone can be synthesized through a multi-step process. The first step involves the synthesis of 2,3,4,5-tetrahydro-1-benzazepine, which can be achieved through the catalytic hydrogenation of phenyl-1,2,3,4-tetrahydroisoquinoline. The second step involves the synthesis of pyridin-2-ylmethyl ketone through the reaction of pyridine with acetic anhydride. Finally, Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone is synthesized through the reaction of 2,3,4,5-tetrahydro-1-benzazepine and pyridin-2-ylmethyl ketone in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has shown potential applications in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been studied for its potential as a dopamine D3 receptor antagonist. In pharmacology, Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been studied for its potential as an antipsychotic agent. In medicinal chemistry, Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been studied for its potential as a lead compound for the development of new drugs.
Eigenschaften
IUPAC Name |
pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c19-16(14-9-3-5-11-17-14)18-12-6-4-8-13-7-1-2-10-15(13)18/h1-3,5,7,9-11H,4,6,8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTDOTZOYDOABE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C2=CC=CC=C2C1)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-5-[(1-methyl-2-oxopyridin-4-yl)methyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7513666.png)
![N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7513676.png)


![3-methyl-1'-propylspiro[1H-quinazoline-2,4'-piperidine]-4-one;hydrochloride](/img/structure/B7513695.png)



![2-[(6-Tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethanesulfonamide](/img/structure/B7513725.png)

![2-cyclopent-2-en-1-yl-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7513748.png)


![N-[1-(5-methylfuran-2-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7513776.png)